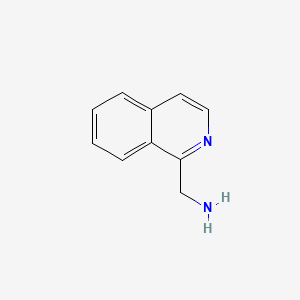

Isoquinolin-1-ylmethanamine

Description

Isoquinolin-1-ylmethanamine is a chemical compound belonging to the family of isoquinolines. It is an aromatic compound with a nitrogen atom in the heterocyclic ring. The empirical formula is C10H10N2 and the molecular weight is 158.20 g/mol . This compound is known for its biological properties, including inhibition of serine proteases such as thrombin, factor Xa, and factor VIIa .

Properties

IUPAC Name |

isoquinolin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQWMKPPJZYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362894 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-08-5 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

One of the most documented and industrially viable methods for preparing isoquinolin-1-ylmethanamine involves a two-step process starting from isoquinoline:

- Step 1: Nucleophilic substitution at the C-1 position of isoquinoline with nitroso anions to form 1-nitroisoquinoline.

- Step 2: Catalytic hydrogenation of 1-nitroisoquinoline to yield isoquinolin-1-ylmethanamine.

Detailed Procedure

Step 1: Isoquinoline is reacted with nitroso anions generated from potassium nitrite (KNO2) in the presence of dimethyl sulfoxide (DMSO) and acetic anhydride. This nucleophilic substitution occurs under mild conditions, typically at room temperature or slightly elevated temperatures, yielding 1-nitroisoquinoline with yields ranging from 72% to 80% when hexamethylphosphoric triamide is used as a co-solvent.

Step 2: The 1-nitroisoquinoline is then subjected to catalytic hydrogenation using Raney nickel as a catalyst under hydrogen pressure (2 MPa) at 55°C. The reaction proceeds until hydrogen uptake ceases, followed by filtration and recrystallization to isolate isoquinolin-1-ylmethanamine with yields around 85% and melting points of 121–122°C.

Advantages

- High overall yield (56%–72% for the amine).

- Mild reaction conditions.

- Industrial scalability due to simple operation and straightforward purification.

Reference Data Table

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isoquinoline + KNO2, DMSO, Ac2O, RT | 1-Nitroisoquinoline | 72–80 | Hexamethylphosphoric triamide improves yield |

| 2 | 1-Nitroisoquinoline + H2, Raney Ni, 55°C, 2 MPa | Isoquinolin-1-ylmethanamine | 85 | Recrystallization in benzene |

Direct Aminomethylation via Nucleophilic Substitution with Amines

Overview

Another approach involves direct nucleophilic substitution of isoquinoline derivatives with amines under heating conditions to introduce the aminomethyl group at the C-1 position.

Example Procedure

- A substituted isoquinoline compound is dissolved in N-methylpyrrolidone (NMP).

- p-Methoxybenzylamine or other amines are added.

- The mixture is heated to approximately 120°C and stirred for several hours (e.g., 4 hours).

- After reaction completion, the mixture is quenched with water, extracted with dichloromethane, washed, dried, and purified by solvent recrystallization or chromatography.

- Yields reported are around 83.4%.

Notes

- This method is useful for preparing protected amine derivatives which can be deprotected later.

- The process involves solvent removal under reduced pressure and chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution + hydrogenation | Isoquinoline | KNO2, DMSO, Ac2O; Raney Ni, H2, 55°C, 2 MPa | 56–85 | High yield, industrially scalable | Requires hydrogenation setup |

| Direct aminomethylation | Isoquinoline derivative | Amine, NMP, 120°C, 4 h | ~83 | Simple, direct amine introduction | Requires purification steps |

| Copper(I)-catalyzed annulation | Ugi-4CR intermediates | CuBr, Cs2CO3, DMSO, 90°C, 16 h | Up to 90 | Scaffold diversity, good yields | More complex starting materials |

Research Findings and Notes

- The nucleophilic substitution with nitroso anions followed by catalytic hydrogenation remains the most established and efficient route for isoquinolin-1-ylmethanamine synthesis, with well-documented yields and conditions suitable for scale-up.

- Direct substitution with amines under heating in polar aprotic solvents like NMP provides a practical alternative for preparing protected amine derivatives, which can be further manipulated.

- Advanced synthetic methodologies involving multicomponent reactions and copper catalysis expand the chemical space of isoquinoline derivatives but are more suited for complex analog synthesis rather than straightforward isoquinolin-1-ylmethanamine preparation.

- Purification techniques such as recrystallization and column chromatography are essential for obtaining high-purity products.

- Reaction optimization parameters include solvent choice, temperature, catalyst type, and reaction time, which significantly influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-ylmethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: Isoquinolin-1-ylmethanamine can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Isoquinolin-1-ylmethanamine has shown promising antitumor properties in preclinical studies. Research indicates that it can inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves disruption of the cell cycle and induction of apoptosis, although further investigations are required to elucidate the exact pathways involved.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of isoquinolin-1-ylmethanamine exhibit significant anti-inflammatory effects. For instance, certain synthesized isoquinoline-1-carboxamides have been tested in LPS-stimulated BV2 cells, showing potent inhibition of pro-inflammatory mediators such as IL-6 and TNF-α with IC50 values ranging from 20 to 40 µM . This suggests potential applications in treating inflammatory diseases.

Biological Applications

Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoquinolin-1-ylmethanamine derivatives. In vitro studies have indicated that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative conditions .

Antimicrobial Activity

Isoquinoline derivatives have been screened for antimicrobial activity against various pathogens. For example, certain isoquinoline-based compounds demonstrated significant antifungal activity against strains of Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values indicating their potential as antifungal agents .

Synthesis and Chemical Applications

Isoquinolin-1-ylmethanamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the development of more complex molecules. For example, microwave-assisted synthesis methods have been employed to create functionalized isoquinolines that serve as precursors for drug discovery .

Case Studies

Mechanism of Action

Isoquinolin-1-ylmethanamine exerts its effects by inhibiting serine proteases such as thrombin, factor Xa, and factor VIIa. It binds to the active site of these enzymes, preventing their normal function. This inhibition leads to various biological effects, including anticoagulant activity and anti-inflammatory properties .

Comparison with Similar Compounds

Isoquinoline: A parent compound with similar structural features but lacks the methanamine group.

Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.

Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.

Uniqueness: Isoquinolin-1-ylmethanamine is unique due to its specific inhibition of serine proteases and its potential therapeutic applications. Its structure allows for selective binding to enzyme active sites, distinguishing it from other similar compounds .

Biological Activity

Isoquinolin-1-ylmethanamine, also known by its chemical structure as CHN, is a compound belonging to the isoquinoline family, which is characterized by a diverse range of biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 160.21 g/mol

- CAS Number : 19382-38-8

Biological Activities

Isoquinolin-1-ylmethanamine exhibits various biological activities that make it a subject of interest in medicinal chemistry. Some of the notable activities include:

- Antimicrobial Activity : Several studies have demonstrated that isoquinoline derivatives possess significant antibacterial properties. For instance, novel fused pyrido[2,1-a]isoquinoline compounds synthesized from isoquinoline derivatives showed promising in vitro antibacterial activity against various strains .

- Anti-inflammatory Effects : Isoquinoline alkaloids have been shown to modulate inflammatory pathways. A study on a related isoquinoline compound indicated its ability to suppress LPS-induced activation of inflammatory macrophages through the NF-κB signaling pathway, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : Isoquinoline derivatives are recognized for their anticancer properties. Research has indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, with mechanisms involving topoisomerase inhibition and modulation of apoptotic pathways .

The biological effects of isoquinolin-1-ylmethanamine can be attributed to several mechanisms:

- Enzyme Inhibition : Isoquinoline compounds often act as inhibitors of key enzymes involved in disease processes. For example, they have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

- Cell Signaling Modulation : The ability to influence signaling pathways such as NF-κB is crucial for their anti-inflammatory and anticancer effects, allowing these compounds to regulate immune responses and tumor progression .

Case Study 1: Antibacterial Activity

A recent investigation into pyrido[2,1-a]isoquinoline derivatives revealed that specific structural modifications enhance antibacterial potency. Compounds derived from isoquinolin-1-ylmethanamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a zebrafish model, isoquinoline alkaloids were tested for their anti-inflammatory properties. The results showed that these compounds effectively reduced macrophage recruitment and activation at injury sites, demonstrating their therapeutic potential in wound healing and inflammation management .

Summary of Biological Activities

Q & A

Q. What experimental controls are critical for mechanistic studies of Isoquinolin-1-ylmethanamine?

- Methodological Answer : Include:

- Negative Controls : Solvent-only reactions to rule out autocatalysis.

- Positive Controls : Compare with structurally similar amines (e.g., benzylamine).

- Blinding : Use double-blind protocols in bioactivity assays to reduce bias .

Tables for Reference

Table 1 : Example Characterization Data for Isoquinolin-1-ylmethanamine

| Property | Experimental Value | Theoretical Value | Method Used |

|---|---|---|---|

| Melting Point (°C) | 152–154 | 155 | DSC |

| H NMR (δ, ppm) | 7.8 (s, 1H) | 7.9 | 400 MHz NMR |

| HPLC Purity (%) | 97.3 | ≥95 | C18 Column, 254 nm |

Table 2 : Factorial Design Matrix for Yield Optimization

| Run | Temperature (°C) | Catalyst (%) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 0.5 | 62 |

| 2 | 80 | 0.5 | 75 |

| 3 | 60 | 1.0 | 68 |

| 4 | 80 | 1.0 | 84 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.